2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile
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Overview
Description
2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzene ring, a triazine ring, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,5-triazine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents.
Coupling Reactions: The final coupling of the oxetane-substituted piperazine and the fluoro-substituted triazine is achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodophenyl)ethanone
- 2-Fluoro-5-iodopyridin-4-ol
- 4,6-Dimethoxypyrimidin-2(1H)-one
Uniqueness
Compared to similar compounds, 2-Fluoro-5-(4-((4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22FN7O |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-fluoro-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile |
InChI |
InChI=1S/C23H22FN7O/c24-21-6-1-16(11-17(21)12-25)22-26-15-27-23(29-22)28-18-2-4-19(5-3-18)30-7-9-31(10-8-30)20-13-32-14-20/h1-6,11,15,20H,7-10,13-14H2,(H,26,27,28,29) |
InChI Key |
ZDJJDPJTYQBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC=NC(=N4)C5=CC(=C(C=C5)F)C#N |
Origin of Product |
United States |
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